molecular formula C23H34OS B14326437 2-(Dodecyloxy)-1-(methylsulfanyl)naphthalene CAS No. 109970-77-6

2-(Dodecyloxy)-1-(methylsulfanyl)naphthalene

Cat. No.: B14326437
CAS No.: 109970-77-6
M. Wt: 358.6 g/mol
InChI Key: HGOBWYQZODMDOI-UHFFFAOYSA-N
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Description

2-(Dodecyloxy)-1-(methylsulfanyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound features a naphthalene ring substituted with a dodecyloxy group at the second position and a methylsulfanyl group at the first position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecyloxy)-1-(methylsulfanyl)naphthalene typically involves the following steps:

    Naphthalene Derivatization: The starting material, naphthalene, undergoes a series of reactions to introduce the desired substituents.

    Thioether Formation: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol (e.g., methylthiol) reacts with a halogenated naphthalene derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Dodecyloxy)-1-(methylsulfanyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the oxygen functionalities, typically using reducing agents like lithium aluminum hydride.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Deoxygenated derivatives

    Substitution: Nitro or halogenated naphthalene derivatives

Scientific Research Applications

2-(Dodecyloxy)-1-(methylsulfanyl)naphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-(Dodecyloxy)-1-(methylsulfanyl)naphthalene involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The dodecyloxy and methylsulfanyl groups play a crucial role in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Dodecyloxy)naphthalene: Lacks the methylsulfanyl group, resulting in different chemical properties.

    1-(Methylsulfanyl)naphthalene: Lacks the dodecyloxy group, affecting its solubility and reactivity.

    2-(Dodecyloxy)-1-(methylsulfanyl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.

Uniqueness

2-(Dodecyloxy)-1-(methylsulfanyl)naphthalene is unique due to the presence of both the dodecyloxy and methylsulfanyl groups on the naphthalene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

109970-77-6

Molecular Formula

C23H34OS

Molecular Weight

358.6 g/mol

IUPAC Name

2-dodecoxy-1-methylsulfanylnaphthalene

InChI

InChI=1S/C23H34OS/c1-3-4-5-6-7-8-9-10-11-14-19-24-22-18-17-20-15-12-13-16-21(20)23(22)25-2/h12-13,15-18H,3-11,14,19H2,1-2H3

InChI Key

HGOBWYQZODMDOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C2=CC=CC=C2C=C1)SC

Origin of Product

United States

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